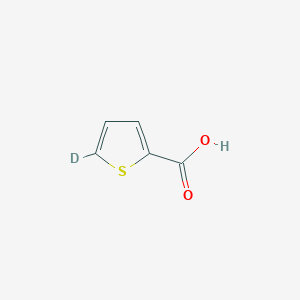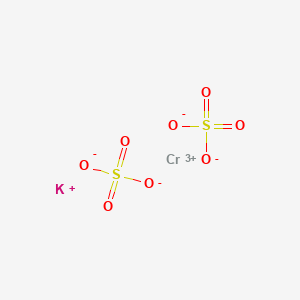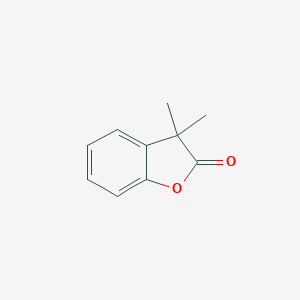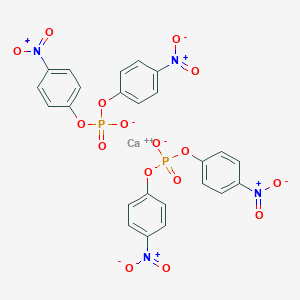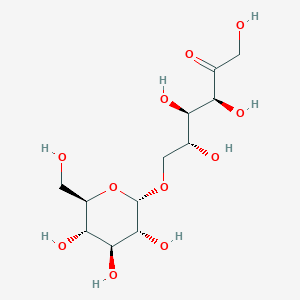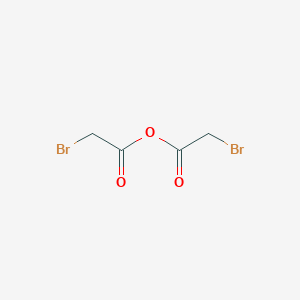
Bromoacetic anhydride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of bromoacetic anhydride and related compounds involves several methodologies, including bromination reactions and the use of bromo-organic compounds. One method described involves the anodic bromination of aromatic compounds in anhydrous acetic acid, leading to the formation of bromo derivatives and monobromoacetic acid (Casalbore, Mastragostino, & Valcher, 1975). Additionally, the preparation of dibromoacetic anhydride from dibromoacetic acid with phosphorus(V) oxide highlights a direct approach to synthesize bromoacetic anhydride derivatives (Parkash, Singh, & Meena, 1990).
Molecular Structure Analysis
Molecular structure analysis of bromoacetic anhydride and its derivatives emphasizes the reactivity and stability of these compounds. The structure-reactivity relationship is crucial for understanding their behavior in various chemical environments. For instance, the preparation and properties of compounds such as 1-bromo-2,2,3,4,4-pentamethylphosphetan 1-oxide illustrate the molecular intricacies and reactivity patterns specific to brominated compounds (Emsley, Middleton, & Williams, 1973).
Chemical Reactions and Properties
Bromoacetic anhydride participates in a range of chemical reactions, showcasing its versatility. It can undergo reactions with Bi2O3 and CrO3 to form metal dibromoacetates, demonstrating its utility in synthesizing metal-organic frameworks or complexes (Parkash, Singh, & Meena, 1990). Moreover, the study of its interaction with aromatic compounds under electrochemical conditions provides insights into its behavior in electrophilic bromination reactions (Casalbore, Mastragostino, & Valcher, 1975).
Physical Properties Analysis
The physical properties of bromoacetic anhydride, such as solubility, boiling point, and melting point, are fundamental for its application in synthesis and industrial processes. While specific studies on these properties were not highlighted in the found literature, understanding these characteristics is essential for handling and utilizing bromoacetic anhydride in various chemical syntheses.
Chemical Properties Analysis
The chemical properties of bromoacetic anhydride, including reactivity with different nucleophiles, stability under various conditions, and its role in catalysis, are critical for its application in organic synthesis. The compound's ability to form bromo derivatives and its interaction with metals to form metal dibromoacetates illustrate its chemical versatility and potential for creating complex molecules (Parkash, Singh, & Meena, 1990).
Wissenschaftliche Forschungsanwendungen
Bromoacetic acid and its derivatives in environmental research : Creed, Magnuson, and Brockhoff (1997) studied the determination of bromate in the presence of brominated haloacetic acids, highlighting the importance of bromoacetic acid derivatives in environmental science, particularly in water treatment and analysis (Creed, Magnuson, & Brockhoff, 1997).
Use in biochemical studies : Wilchek and Givol (1977) discussed the advantages of bromoacetyl reagents, including bromoacetic anhydride, in affinity labeling, underlining its utility in biochemical research for identifying and analyzing protein functions (Wilchek & Givol, 1977).
Pharmaceutical applications : Bromoacetic anhydride has been used in the synthesis of various pharmaceutical compounds. For example, Samant and Sweet (1977) synthesized medroxyprogesterone bromoacetate using bromoacetic anhydride, indicating its application in the development of pharmaceutical agents (Samant & Sweet, 1977).
Ecotoxicology : Gordon, Richardson, and Pinckney (2015) conducted research on the ecotoxicology of bromoacetic acid on estuarine phytoplankton, demonstrating the environmental impact and relevance of bromoacetic acid derivatives (Gordon, Richardson, & Pinckney, 2015).
Applications in organic synthesis : Alfred et al. (1988) investigated the reaction of a polyacrylic resin with α-bromoacetic anhydrides, exploring new anchors useful in solid phase peptide synthesis (Alfred et al., 1988).
Toxicology and medical research : Jahromi et al. (2020) examined the toxicity effect of bromoacetic acid on the MCF7 breast cancer cell line, shedding light on its potential in cancer research (Jahromi, Jafaarnejad, Vahdani, & Zolghadri, 2020).
Safety And Hazards
Bromoacetic anhydride causes severe skin burns and eye damage . It may cause respiratory irritation . It is recommended to not breathe dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling . It is also advised to wear protective gloves/protective clothing/eye protection/face protection and to use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Bromoacetic anhydride has potential applications in the field of peptide synthesis . It is used in the synthesis of linear peptides that are based on amino acid sequences of parent proteins . Future directions of 3D-bioprinted cartilage tissue include developing tougher bioinks that can withstand the long-term compression and shear in joint environment .
Eigenschaften
IUPAC Name |
(2-bromoacetyl) 2-bromoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Br2O3/c5-1-3(7)9-4(8)2-6/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKOTTQGWQVMQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)OC(=O)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401329 | |
| Record name | Bromoacetic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromoacetic anhydride | |
CAS RN |
13094-51-4 | |
| Record name | Bromoacetic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13094-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromoacetic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromoacetic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



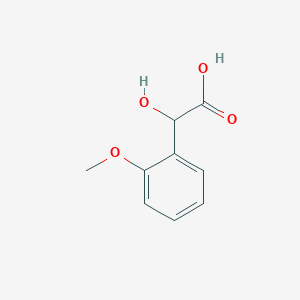
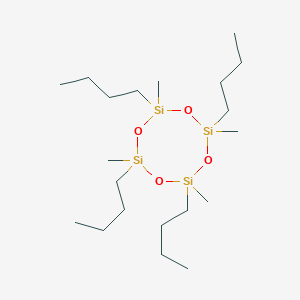
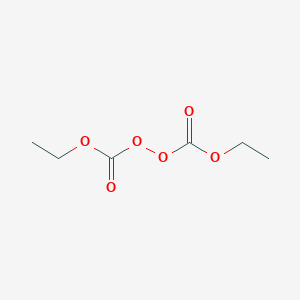
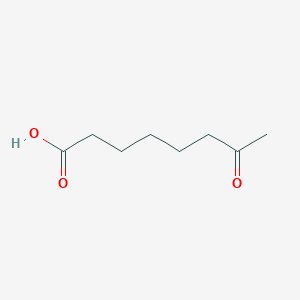
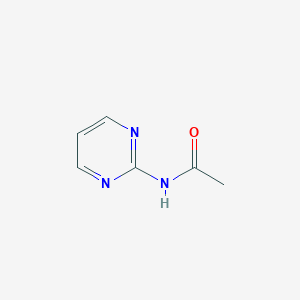
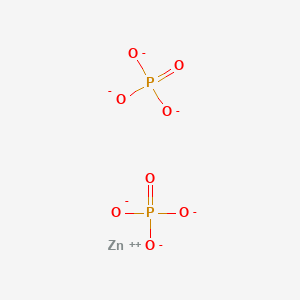
![N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide](/img/structure/B82080.png)
